Cas no 198215-62-2 (S-Hydroxy Topiramate)

S-Hydroxy Topiramate structure
S-Hydroxy Topiramate structure
商品名:S-Hydroxy Topiramate
CAS番号:198215-62-2
MF:C12H21NO9S
メガワット:355.36144
CID:908453
PubChem ID:29982168

S-Hydroxy Topiramate 化学的及び物理的性質

名前と識別子

    • 9-Hydroxy Topiramate
    • S-Hydroxy Topiramate
    • 4,5-O-[(1S)-2-Hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)-b-D-fructopyranose 1-Sulfamate
    • 4,5-O-[(1S)-2-Hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)--D-fructopyranose 1-Sulfamate
    • [(1R,2S,6S,9R,11R)-11-(hydroxymethyl)-4,4,11-trimethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate
    • beta-D-Fructopyranose, 4,5-O-[(1S)-2-hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)-, 1-sulfamate
    • 9-Hydroxytopiramate
    • AKOS030241709
    • [(3aS,5aR,7R,8aR,8bS)-7-(hydroxymethyl)-2,2,7-trimethyl-5,5a,8a,8b-tetrahydrodi[1,3]dioxolo[4,5-a:5/',3/'-d]pyran-3a-yl]methyl sulfamate
    • 4,5-O-[(1R)-2-Hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)-?-D-fructopyranose 1-Sulfamate; 10-Hydroxy Topiramate
    • 198215-62-2
    • [(3aS,5aR,7R,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate
    • J-012808
    • 4,5-O-[(1R)-2-Hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)-B-D-Fructopyranose 1-Sulfamate
    • ((3AS,5aR,7R,8aR,8bS)-7-(hydroxymethyl)-2,2,7-trimethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-3a-yl)methyl sulfamate
    • DTXSID50652614
    • インチ: InChI=1S/C12H21NO9S/c1-10(2)21-9-8-7(19-11(3,5-14)20-8)4-17-12(9,22-10)6-18-23(13,15)16/h7-9,14H,4-6H2,1-3H3,(H2,13,15,16)/t7-,8-,9+,11-,12+/m1/s1
    • InChIKey: RWNDWLAEFHRSEG-VZSYODPGSA-N
    • ほほえんだ: CC1(OC2C3C(COC2(O1)COS(=O)(=O)N)OC(O3)(C)CO)C

計算された属性

  • せいみつぶんしりょう: 355.09370242g/mol
  • どういたいしつりょう: 355.09370242g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 10
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 576
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): -1.9
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 144Ų

じっけんとくせい

  • ゆうかいてん: 110-112°C
  • 屈折率: 1.513
  • PSA: 144.15000
  • LogP: 0.35810

S-Hydroxy Topiramate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
H969950-10mg
S-Hydroxy Topiramate
198215-62-2
10mg
$2411.00 2023-05-18
TRC
H969950-5mg
S-Hydroxy Topiramate
198215-62-2
5mg
$1430.00 2023-05-18
TRC
H969950-1mg
S-Hydroxy Topiramate
198215-62-2
1mg
$ 310.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-212816-1 mg
S-Hydroxy Topiramate,
198215-62-2
1mg
¥3,121.00 2023-07-11
A2B Chem LLC
AB07858-1mg
β-D-Fructopyranose, 4,5-O-[(1S)-2-hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)-, 1-sulfamate
198215-62-2
1mg
$422.00 2024-04-20
TRC
H969950-2mg
S-Hydroxy Topiramate
198215-62-2
2mg
$592.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-212816-1mg
S-Hydroxy Topiramate,
198215-62-2
1mg
¥3121.00 2023-09-05

S-Hydroxy Topiramate 関連文献

S-Hydroxy Topiramateに関する追加情報

S-Hydroxy Topiramate and Its Significance in Modern Medicinal Chemistry

S-Hydroxy Topiramate, with the CAS number 198215-62-2, is a compound of significant interest in the field of medicinal chemistry. This derivative of topiramate has garnered attention due to its unique pharmacological properties and potential therapeutic applications. As a member of the sulfonamide class, it exhibits a distinct mechanism of action that sets it apart from its parent compound, making it a subject of extensive research and development.

The structure of S-Hydroxy Topiramate incorporates a hydroxyl group, which influences its chemical reactivity and biological interactions. This modification imparts additional pharmacological characteristics, including enhanced solubility and altered binding affinities to biological targets. These properties make it a promising candidate for various therapeutic interventions, particularly in the treatment of neurological disorders.

In recent years, there has been growing interest in the development of new anticonvulsant agents. S-Hydroxy Topiramate has been studied for its potential to reduce seizure frequency and severity in patients with epilepsy. Preclinical studies have demonstrated its efficacy in animal models, suggesting that it may offer a novel approach to managing refractory epilepsy. The compound's ability to modulate neurotransmitter systems, such as GABA and glutamate, contributes to its anticonvulsant effects.

Beyond its anticonvulsant properties, S-Hydroxy Topiramate has also shown promise in the treatment of migraine headaches. Research indicates that it may help prevent migraines by affecting certain ion channels in the brain. This mechanism is distinct from traditional migraine medications, offering a new therapeutic strategy for patients who do not respond well to existing treatments.

The synthesis of S-Hydroxy Topiramate is a complex process that requires precise control over reaction conditions and purification steps. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. The development of efficient synthetic routes is crucial for large-scale production and commercialization.

One of the key challenges in the development of S-Hydroxy Topiramate is its potential side effects. Common adverse effects include dizziness, nausea, and weight loss. However, ongoing research aims to mitigate these side effects through structural modifications and dosing adjustments. Clinical trials are being conducted to evaluate the long-term safety and efficacy of this compound in human populations.

The pharmacokinetic profile of S-Hydroxy Topiramate is another area of active investigation. Understanding how the body metabolizes and eliminates this compound is essential for optimizing dosing regimens and minimizing drug interactions. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in characterizing its metabolic pathways.

In conclusion, S-Hydroxy Topiramate represents a significant advancement in the field of medicinal chemistry. Its unique pharmacological properties make it a promising therapeutic agent for various neurological disorders. Ongoing research continues to uncover new insights into its mechanism of action and potential applications. As our understanding of this compound grows, so too does its potential to improve patient outcomes worldwide.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd